2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AE-3763 is a peptide-based inhibitor of human neutrophil elastase. This compound has shown significant potential in scientific research due to its high solubility and stability in water. It is primarily used in the study of inflammatory diseases and has demonstrated efficacy in various in vivo models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AE-3763 involves multiple steps. The initial step includes the reaction of N-(benzyloxycarbonyl)-L-valine with paraformaldehyde and Ts-OH to form an oxazolidinone intermediate. This intermediate is then treated with trimethyl trifluoromethylsilane and CsF in THF to yield trifluoromethyloxazolidine. The oxazolidine ring is cleaved using ZnCl2 and NaBH4 in t-butyl methyl ether, resulting in a protected aminoalcohol. This aminoalcohol is deprotected using H2 over Pd(OH)2 in ethyl acetate to yield the free aminoalcohol. The final steps involve the condensation of this aminoalcohol with N-(benzyloxycarbonyl)-L-valyl-L-proline using EDC in dichloromethane, followed by deprotection and further condensation with an imidazolidinoneacetic acid derivative .
Industrial Production Methods
Industrial production methods for AE-3763 are not extensively documented. the synthesis route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
AE-3763 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using DMP in dichloromethane.
Reduction: Reduction reactions involve the use of ZnCl2 and NaBH4.
Substitution: Substitution reactions are employed in the synthesis process, such as the reaction with trimethyl trifluoromethylsilane.
Common Reagents and Conditions
Oxidation: DMP in dichloromethane.
Reduction: ZnCl2 and NaBH4 in t-butyl methyl ether.
Substitution: Trimethyl trifluoromethylsilane and CsF in THF.
Major Products Formed
The major products formed from these reactions include various intermediates such as trifluoromethyloxazolidine and protected aminoalcohols, which are further processed to yield the final compound, AE-3763 .
Wissenschaftliche Forschungsanwendungen
AE-3763 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide-based inhibitors.
Biology: Investigated for its role in inhibiting human neutrophil elastase, which is involved in inflammatory responses.
Medicine: Explored for potential therapeutic applications in treating acute organ injury, acute respiratory distress syndrome, and chronic obstructive pulmonary disease
Industry: Utilized in the development of new drugs targeting inflammatory diseases
Wirkmechanismus
AE-3763 exerts its effects by inhibiting human neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins such as elastin and collagen. This inhibition helps reduce inflammation and tissue damage. The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sivelestat sodium tetrahydrate: Another human neutrophil elastase inhibitor.
AEBSF hydrochloride: An irreversible inhibitor of serine proteases.
PMSF: An enzyme inhibitor that inactivates various proteases.
Uniqueness of AE-3763
AE-3763 stands out due to its high solubility and stability in water, making it more suitable for in vivo studies compared to other similar compounds. Its efficacy in reducing inflammation and improving survival rates in animal models further highlights its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
2-[3-[2-[[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQXRRWRZFGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F3N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.